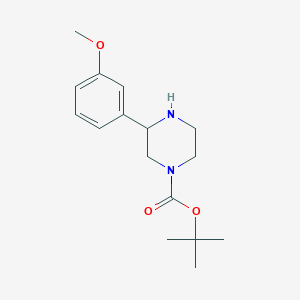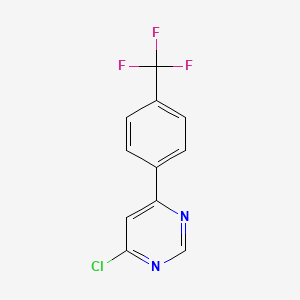
4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine
Descripción general
Descripción
4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine is a heterocyclic organic compound . It has a molecular weight of 258.63 and a density of 1.656±0.06 g/cm3 .
Molecular Structure Analysis
The molecular formula of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine is C11H6ClF3N2 . The InChI key is RYYMGPDAXCLXSL-UHFFFAOYSA-N . The compound has a boiling point of 318.736ºC at 760 mmHg and a flash point of 146.567ºC .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine are not detailed in the literature, trifluoromethylpyridines are known to be used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .Physical And Chemical Properties Analysis
4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine is a solid at room temperature . It has a density of 1.386g/cm³ . The compound has a boiling point of 318.736ºC at 760 mmHg and a flash point of 146.567ºC .Aplicaciones Científicas De Investigación
Anticancer Applications
This compound is a part of the pyrimidine derivatives family, which are known for their anticancer properties. They have been used in the treatment of various cancers, including myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis . The structural diversity of pyrimidine derivatives allows for a wide range of biological activities, making them valuable in cancer research.
Antimicrobial and Antifungal Uses
Pyrimidine derivatives exhibit significant antimicrobial and antifungal activities. These compounds can be synthesized to target a variety of microbial and fungal pathogens, offering potential treatments for infectious diseases .
Antiparasitic and Antimalarial Effects
The structural framework of pyrimidine allows for the development of antiparasitic and antimalarial agents. These compounds can interfere with the life cycle of parasites, providing a means to combat diseases like malaria .
Cardiovascular Therapeutics
Pyrimidine-based compounds have been reported to act as cardiovascular agents, offering therapeutic benefits for conditions such as hypertension. Their ability to modulate blood pressure makes them candidates for cardiovascular drug development .
Anti-Inflammatory and Analgesic Properties
Due to their anti-inflammatory and analgesic activities, pyrimidine derivatives can be used in the treatment of chronic pain and inflammatory conditions. This makes them important for pharmaceutical applications aimed at improving quality of life for patients with these conditions .
Antidiabetic Potential
Some pyrimidine derivatives have shown promise as antidiabetic agents. They can act as DPP-IV inhibitors, which play a role in glucose metabolism, thus offering a potential pathway for diabetes treatment .
Neuroprotective Actions
Pyrimidine compounds have been explored for their neuroprotective effects, particularly in the context of ocular diseases. They may offer therapeutic benefits for conditions affecting the retinal ganglion cells .
Cholesterol-Lowering Effects
As HMG-CoA reductase inhibitors, pyrimidine derivatives can contribute to the management of coronary heart disease by lowering cholesterol levels. This application is crucial given the global prevalence of heart-related diseases .
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-6-[4-(trifluoromethyl)phenyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2/c12-10-5-9(16-6-17-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYMGPDAXCLXSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587783 | |
| Record name | 4-Chloro-6-[4-(trifluoromethyl)phenyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine | |
CAS RN |
659729-09-6 | |
| Record name | 4-Chloro-6-[4-(trifluoromethyl)phenyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


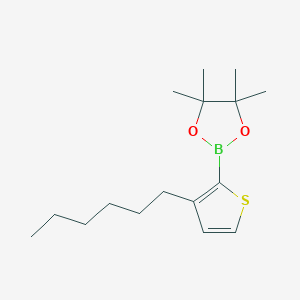
![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1317472.png)
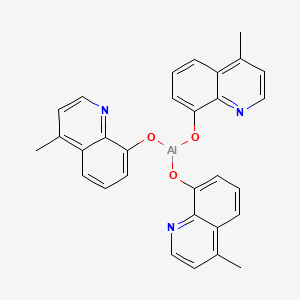
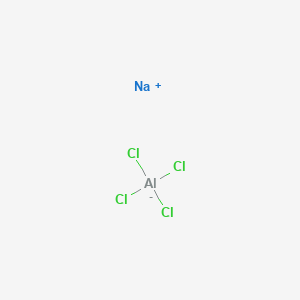

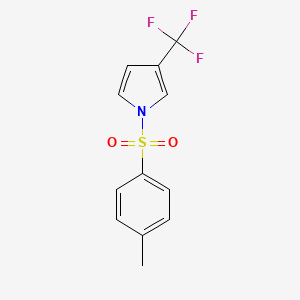
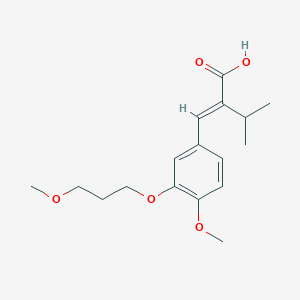
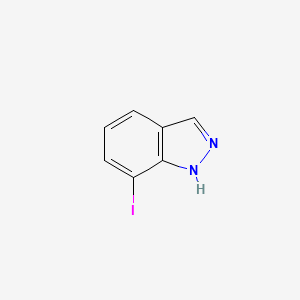
![(S)-Methyl 3-methyl-2-(N-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)butanoate](/img/structure/B1317484.png)
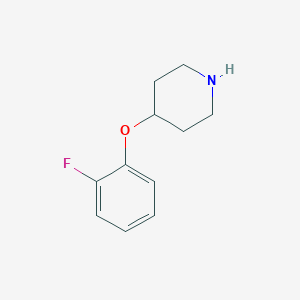
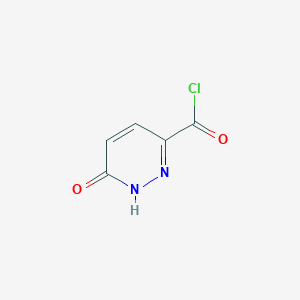
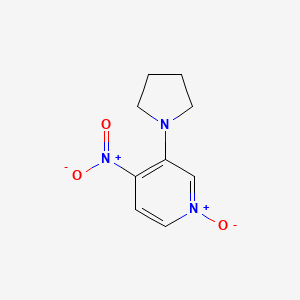
![1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid](/img/structure/B1317493.png)
